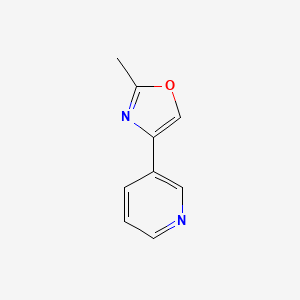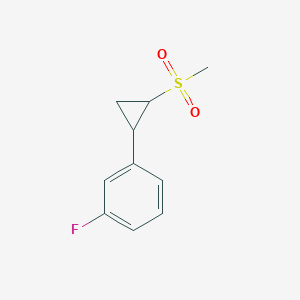
2-Adamantan-malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantan-malonic acid is a unique organic compound characterized by its adamantane core structure The adamantane moiety is a polycyclic cage molecule with high symmetry and remarkable stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantan-malonic acid typically involves the reaction of adamantan-2-one with ethyl diazoacetate, followed by cleavage with alkaline hydrogen peroxide . This method leverages the reactivity of the adamantane core to introduce the malonic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Adamantan-malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the adamantane core or the malonic acid moiety.
Substitution: The malonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Adamantan-malonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the design of drug delivery systems and surface recognition studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: The compound is utilized in the production of high-energy fuels, lubricants, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Adamantan-malonic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the malonic acid moiety participates in various biochemical reactions. These interactions can influence cellular processes and pathways, making the compound valuable in drug design and development .
Comparaison Avec Des Composés Similaires
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- 2-Adamantan-1-yl-acetic acid
Comparison: 2-Adamantan-malonic acid is unique due to the presence of both the adamantane core and the malonic acid functionality. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs.
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-adamantyl)propanedioic acid |
InChI |
InChI=1S/C13H18O4/c14-12(15)11(13(16)17)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,14,15)(H,16,17) |
Clé InChI |
XUQWGDVQKRXMKE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


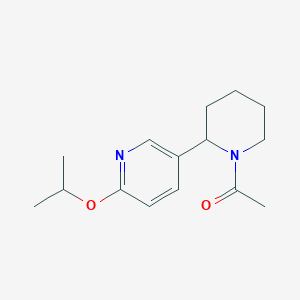
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
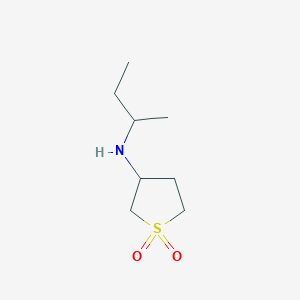
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
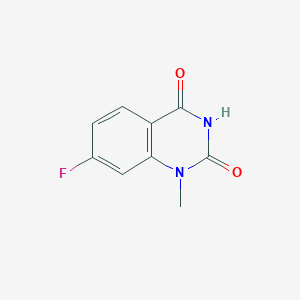
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)
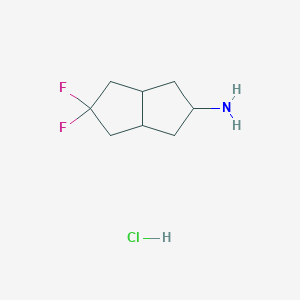
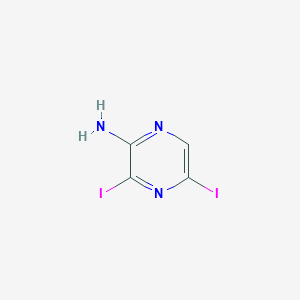
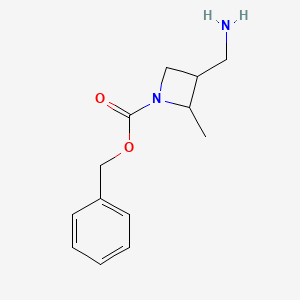
![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)
